Home > Products > Screening Compounds P92895 > PR-1 protein, Arabidopsis
PR-1 protein, Arabidopsis - 147445-32-7

PR-1 protein, Arabidopsis

Catalog Number: EVT-1516644
CAS Number: 147445-32-7
Molecular Formula: C7H11NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pathogenesis-related protein 1, commonly referred to as PR-1, is a significant protein in Arabidopsis thaliana, recognized for its role in plant defense mechanisms. Initially identified in tobacco, PR-1 proteins are produced in response to pathogen attacks and are crucial components of the systemic acquired resistance pathway. They are involved in various biochemical processes that enhance plant immunity against both biotic and abiotic stresses. The gene encoding PR-1 in Arabidopsis is designated as AtPR1 (At2g14610) and is known to be responsive to salicylic acid, a key signaling molecule in plant defense.

Source and Classification

PR-1 proteins belong to a larger family of pathogenesis-related proteins, which are classified into 17 distinct families based on their structural and functional characteristics. Among these, PR-1 proteins are among the most abundant during plant defense responses, accumulating significantly when plants are subjected to stress from pathogens such as fungi, bacteria, and viruses. The classification of PR-1 proteins includes various homologs found across different plant species, including wheat and rice, indicating a conserved evolutionary role in plant immunity.

Synthesis Analysis

Methods

The synthesis of PR-1 proteins involves transcriptional activation of the corresponding gene in response to pathogen attack or stress signals. This process is primarily regulated by salicylic acid signaling pathways. Various experimental techniques have been employed to study the expression and localization of PR-1 proteins, including:

  • Transient expression assays: Utilizing Nicotiana benthamiana to express PR-1 tagged with green fluorescent protein (GFP) for visualization.
  • Stable transformation: Introducing PR-1 constructs into Arabidopsis under different promoters to assess expression levels.

Technical Details

Research has shown that PR-1 undergoes unconventional secretion pathways involving late endosomes and multivesicular bodies. The protein exhibits partial co-localization with Golgi markers during its transport, suggesting complex trafficking routes within the cell. Western blot analyses have revealed differences in stability between endogenous PR-1 and GFP-tagged constructs, indicating potential regulatory mechanisms affecting protein degradation.

Molecular Structure Analysis

Structure

The molecular structure of PR-1 proteins has been studied using homology modeling techniques. The structure typically features a cluster of positively charged amino acids that may interact with negatively charged phospholipids in cellular membranes, facilitating its secretory pathway.

Data

The molecular weight of PR-1 proteins generally ranges from 14 to 38 kilodaltons, with variations depending on specific isoforms across different species. The isoelectric point can also vary, influencing the protein's solubility and interaction with other cellular components.

Chemical Reactions Analysis

Reactions

PR-1 proteins are involved in several biochemical reactions that enhance plant resistance mechanisms. These include:

  • Inhibition of pathogen growth: PR-1 proteins exhibit antimicrobial activity against various pathogens.
  • Cell wall reinforcement: They contribute to cell wall thickening, which helps prevent pathogen invasion.

Technical Details

The interactions of PR-1 with other molecules can lead to downstream signaling events that activate further defense responses. For example, binding with sterols has been suggested as a mechanism through which PR-1 exerts its antifungal properties.

Mechanism of Action

Process

The action mechanism of PR-1 involves several steps:

  1. Induction: Upon pathogen attack, salicylic acid levels rise, triggering the expression of the PR-1 gene.
  2. Protein synthesis: The synthesized PR-1 protein is secreted into the extracellular space.
  3. Pathogen inhibition: Once secreted, PR-1 interacts with pathogen components or reinforces cell walls to inhibit pathogen spread.

Data

Studies have demonstrated that overexpression of PR-1 leads to enhanced resistance against various pathogens such as Botrytis cinerea and Erwinia amylovora. Additionally, it has been shown that PR-1 can suppress programmed cell death in infected tissues.

Physical and Chemical Properties Analysis

Physical Properties

PR-1 proteins typically exhibit high solubility in aqueous solutions due to their hydrophilic nature. Their stability can be affected by environmental factors such as pH and temperature.

Chemical Properties

The chemical properties include:

  • Molecular weight: Ranges from 14 kDa to 38 kDa.
  • Isoelectric point: Varies among isoforms; most are basic.

These properties play a crucial role in their functionality during stress responses.

Applications

Scientific Uses

PR-1 proteins have significant applications in agricultural biotechnology and plant breeding:

  • Marker for disease resistance: Their expression levels serve as reliable indicators for assessing plant resistance against pathogens.
  • Genetic engineering: Transgenic plants overexpressing PR-1 have been developed to enhance resistance against fungal infections.

Additionally, understanding the function and mechanism of action of PR-1 can aid in developing novel strategies for crop protection and improving agricultural resilience against biotic stresses.

Introduction to PR-1 Proteins in Plant Immunity

Historical Context and Discovery of PR-1 Proteins

The pathogenesis-related protein 1 (PR-1) family represents a cornerstone in plant immunology research. First identified in 1970 in Nicotiana tabacum (tobacco) plants systemically infected with Tobacco Mosaic Virus (TMV), PR-1 proteins were detected as low-molecular-weight components accumulating in the extracellular space of infected leaves [1] [5]. This discovery marked them as the earliest characterized PR proteins and established their role as universal markers for plant defense activation. Subsequent genomic analyses in Arabidopsis thaliana revealed a complex family structure, with 22 PR-1-type genes identified, though only AtPR1 (At2g14610) is strongly pathogen-inducible [2] [8]. The remaining members exhibit constitutive expression in specific tissues like roots and pollen, suggesting divergent evolutionary functions beyond pathogen defense [2].

Structurally, PR-1 proteins belong to the CAP superfamily (cysteine-rich secretory proteins, antigen 5, and pathogenesis-related 1 proteins), characterized by a conserved CAP domain comprising four α-helices and 1–4 β-sheets stabilized by disulfide bridges [1] [5]. This domain harbors a caveolin-binding motif (CBM) critical for sterol interactions and antifungal activity. The CAP domain also encapsulates a C-terminal CAP-derived peptide (CAPE), proteolytically released during stress to function as a damage-associated molecular pattern (DAMP) amplifying immune responses [2] [5]. In silico studies of Arabidopsis PR-1 homology models further revealed clusters of positively charged residues (Arg-60, Arg-67, Lys-135, Arg-137) that facilitate interactions with negatively charged phospholipids in cellular membranes, providing a structural basis for its membrane-associated functions [2].

Table 1: Genomic Distribution of PR-1 Genes Across Plant Species

SpeciesPR-1 Gene CountInducible by PathogensKey Structural Features
Arabidopsis thaliana22AtPR1 (At2g14610)CAP domain, CBM, CAPE motif
Triticum durum12TdPR1.2CAP domain, N-terminal signal peptide
Piper nigrum11CL10113.C1, Unigene17664CAP domain, variable core amino acids
Hordeum vulgare20Multiple in Clade ICAP domain, signal peptide

Role in Systemic Acquired Resistance (SAR) and Salicylic Acid (SA) Signaling

PR-1 proteins are indispensable biomarkers for Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting immunity activated in distal tissues post-local infection. SAR establishment is orchestrated by the signaling molecule salicylic acid (SA) and its receptor NONEXPRESSOR OF PR GENES 1 (NPR1) [3] [6]. In uninduced states, NPR1 exists as an oligomeric complex in the cytosol. SA accumulation triggers its reduction into monomers, which translocate to the nucleus. Here, NPR1 interacts with TGA transcription factors (clade II members TGA2, TGA5, TGA6) to activate PR-1 expression [3] [6]. Crucially, npr1-3 (a potential null mutant with a premature stop codon at residue 400) abolishes SA-mediated PR-1 induction, confirming NPR1’s non-redundant role [6].

The Arabidopsis PR-1 promoter serves as a model for dissecting SA/NPR1-dependent transcriptional regulation. Key cis-regulatory elements include:

  • LS7 (TGACG motif): A TGA-binding site essential for promoter activity. Mutation abolishes SA responsiveness [3].
  • LS5 (TGACG motif): Represses basal PR-1 expression; its mutation elevates constitutive expression but permits induction [3].
  • LS4 (W-box, TTGAC): Binds WRKY transcription factors. Mutation enhances basal expression, suggesting repressive functions [3] [7].

Notably, NPR1-mediated activation operates through both direct and indirect mechanisms. While NPR1-TGA complexes directly bind LS5/LS7, NPR1 also indirectly regulates PR-1 by suppressing the repressor SUPPRESSOR OF NPR1, INDUCIBLE 1 (SNI1). SNI1 targets sequences between bp −816 and −573 in the PR-1 promoter, dampening expression in non-induced states [3].

Beyond transcriptional control, PR-1 undergoes unconventional secretion. Full-length AtPR1 traffics via phosphatidylinositol-3-phosphate (PI(3)P)-positive late endosomes/multivesicular bodies (LE/MVB), not the classical Golgi pathway. Truncation of its C-terminus (AtPR1ΔC) reroutes the protein to the endoplasmic reticulum (ER), confirming C-terminal motifs are critical for endosomal sorting and apoplastic accumulation [2].

Table 2: Key Cis-Regulatory Elements in the Arabidopsis PR-1 Promoter

ElementPosition (bp)Transcription Factor BindersFunctional RoleEffect of Mutation
LS7−698 to −621TGA2, TGA5, TGA6NPR1-dependent activationComplete loss of SA induction
LS5−698 to −621TGA2, TGA5, TGA6Basal repressionEnhanced basal expression
LS4−550 to −510WRKY factorsSNI1-mediated repressionElevated basal/induced expression
TGA-box5′UTRTGA factorsNPR1 autoregulationDispensable for induction

PR-1 as a Marker for Biotic and Abiotic Stress Responses

PR-1 expression transcends pathogen responses, serving as a integrated biomarker for diverse stresses. Biotically, PR-1 induction is a hallmark of resistance against fungi (Fusarium, Zymoseptoria), oomycetes (Phytophthora capsici), bacteria (Pseudomonas syringae), viruses, nematodes, and insects [1] [5] [9]. Transgenic plants overexpressing PR-1 exhibit enhanced resistance, while silencing increases susceptibility. For example, Arabidopsis lines expressing Bacillus strains (H47, L44) show upregulated PR-1 alongside improved resistance to P. syringae, directly linking its expression to PGPR-mediated biocontrol [9].

Abiotically, PR-1 responds dynamically to:

  • Osmotic stress: Durum wheat TdPR-1 genes are induced by NaCl and PEG6000 [1].
  • Temperature extremes: Rice OsPR1 homologs are upregulated during heat stress (HS), while Arabidopsis PR-1 accumulates under chilling [4] [7].
  • Heavy metals: TdPR1.2 confers tolerance to cadmium and copper in E. coli [1].
  • Phytohormones: Beyond SA, brassinosteroids (BR) induce OsPR1 genes in rice, while jasmonic acid (JA) and abscisic acid (ABA) modulate expression in barley and wheat [4] [7].

Mechanistically, PR-1’s role in abiotic adaptation involves protein-protein interactions and redox modulation. For instance, TdPR1.2 physically interacts with the calmodulin (CaM)/Ca²⁺ complex in a calcium-dependent manner, enhancing its catalytic activity—a process amplified by Mn²⁺ cations [1]. Additionally, PR-1’s CAPE peptide negatively regulates salt stress responses in Arabidopsis [2].

Table 3: PR-1 Induction Under Biotic and Abiotic Stresses

Stress TypeInducing Agent/PathogenPlant SystemRegulatory MechanismFunctional Outcome
BioticPseudomonas syringaeArabidopsisSA/NPR1-dependent SARReduced bacterial growth
Phytophthora capsiciPiper nigrumUpregulation of basic PnPR-1 (CL10113.C1)Enhanced oomycete resistance
Powdery mildewHordeum vulgareRapid induction within hoursFungal growth inhibition
AbioticHeat stress (37°C)Oryza sativaUpregulation of OsPR1-74/76 at 1h/4hThermotolerance
Salinity (NaCl)Triticum durumTdPR-1 induction via osmotic sensorsIon homeostasis
2,4-Epibrassinolide (EBR)Oryza sativaBR-dependent signaling (7/11 genes upregulated)Cross-stress priming
Drought (PEG)Triticum durumSA-independent pathwayROS scavenging

Properties

CAS Number

147445-32-7

Product Name

PR-1 protein, Arabidopsis

Molecular Formula

C7H11NO4

Synonyms

PR-1 protein, Arabidopsis

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.